Ertugliflozin metabolite M5a is a significant minor metabolite of ertugliflozin, a sodium-dependent glucose cotransporter-2 inhibitor used primarily for the treatment of type 2 diabetes mellitus. This metabolite is identified as ertugliflozin-2-O-β-glucuronide and is formed through the glucuronidation process, which is a major metabolic pathway for ertugliflozin. The primary route of elimination for ertugliflozin involves its conversion to glucuronide metabolites, with M5a playing a crucial role in this process.
Ertugliflozin was first approved by the U.S. Food and Drug Administration in December 2017 and subsequently by the European Commission in March 2018. It is classified as a small molecule and falls under the Biopharmaceutical Classification System Class I due to its high solubility and permeability. M5a is categorized as a pharmacologically inactive metabolite, formed predominantly via the action of UDP-glucuronosyltransferase enzymes, particularly UGT2B7, with minor contributions from other enzymes such as UGT1A9 and UGT2B4 .
The synthesis of ertugliflozin metabolite M5a occurs primarily through glucuronidation in human liver microsomes. In vitro studies have shown that when ertugliflozin is incubated with human liver microsomes in the presence of UDP-glucuronic acid, M5a is formed alongside other metabolites. The formation kinetics for M5a have been characterized, revealing that the substrate concentration at half-maximal velocity (K_m) is approximately 41.7 µM, with a maximal rate of metabolism (V_max) at about 94.9 pmol/min/mg . This indicates that while M5a is a minor metabolite compared to M5c (the major glucuronide), it still plays an essential role in the metabolic profile of ertugliflozin.
The molecular structure of ertugliflozin metabolite M5a can be represented as follows:
The structure features a glucuronic acid moiety linked to the parent compound, which contributes to its solubility and elimination characteristics. The structural elucidation has been confirmed through various spectroscopic techniques including nuclear magnetic resonance and mass spectrometry .
Ertugliflozin metabolite M5a is primarily formed through the enzymatic reaction catalyzed by UDP-glucuronosyltransferases. The reaction can be summarized as follows:
This reaction highlights the transformation of ertugliflozin into its glucuronide form, where the hydroxyl group at the second position of the glucose moiety is replaced with a glucuronic acid unit. The primary enzyme responsible for this transformation is UGT2B7, with additional contributions from UGT1A9 and UGT2B4 .
The mechanism of action for ertugliflozin involves inhibiting sodium-dependent glucose cotransporter-2 in the renal proximal tubules. This inhibition results in decreased reabsorption of glucose back into the bloodstream, leading to increased urinary glucose excretion. While M5a itself does not exhibit pharmacological activity, it serves as an important marker for understanding the metabolic fate of ertugliflozin in clinical settings. The metabolic pathway shows that approximately 86% of ertugliflozin undergoes glucuronidation, with M5a being one of the key metabolites formed during this process .
Ertugliflozin metabolite M5a exhibits several notable physical and chemical properties:
These properties contribute to its behavior in biological systems, particularly regarding absorption, distribution, metabolism, and excretion processes .
Ertugliflozin metabolite M5a serves as an important biomarker in clinical pharmacology studies related to ertugliflozin therapy. Its measurement can provide insights into the drug's metabolic profile and help assess individual patient responses to treatment. Additionally, understanding the formation and clearance of M5a can aid in evaluating potential drug interactions and optimizing dosing regimens for patients with type 2 diabetes mellitus .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1